Cas no 1254-03-1 (7a,12a-Dihydroxycholest-4-en-3-one)

7a,12a-Dihydroxycholest-4-en-3-one is a steroidal compound characterized by hydroxyl groups at the 7a and 12a positions and a 4-en-3-one moiety in its structure. This molecule is of interest in biochemical and pharmaceutical research due to its potential role as an intermediate in bile acid biosynthesis and steroid metabolism. Its defined stereochemistry and functional groups make it valuable for studying enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes. The compound's stability and purity are critical for experimental reproducibility, and it is commonly utilized in metabolic pathway investigations and as a reference standard in analytical applications. Its structural features also lend utility in probing steroid receptor interactions.
7a,12a-Dihydroxycholest-4-en-3-one structure
1254-03-1 structure
Product Name:7a,12a-Dihydroxycholest-4-en-3-one
CAS No:1254-03-1
MF:C27H44O3
MW:416.636468887329
CID:187995
PubChem ID:3081958
Update Time:2025-05-23

7a,12a-Dihydroxycholest-4-en-3-one Chemical and Physical Properties

Names and Identifiers

    • Cholest-4-en-3-one,7,12-dihydroxy-, (7a,12a)-
    • 7α,12α-Dihydroxycholest-4-en-3-one
    • 7 alpha,12 alpha-dihydroxy-5-cholesten-3-one
    • (7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 7A,12A-DIHYDROXYCHOLEST-4-EN-3-ONE
    • 4-cholesten-7alpha,12alpha-diol-3-one
    • 7,12-Dihydroxycholest-4-en-3-one
    • 7alpha,12alpha-dihydroxy-4-cholesten-3-one
    • 7alpha,12alpha-Dihydroxycholest-4-en-3-one
    • CPD-7237
    • 7?,12?-Dihydroxycholest-4-en-3-one
    • 7a,12a-dihydroxy-4-cholesten-3-one
    • Cholest-4-en-3-one, 7,12-dihydroxy-, (7alpha,12alpha)-
    • LMST04030114
    • 1254-03-1
    • C17339
    • SCHEMBL2105777
    • Q27103727
    • DTXSID80925121
    • 7alpha,12alpha-Dihydroxy-5-cholesten-3-one
    • CHEBI:28477
    • 7a,12a-Dihydroxycholest-4-en-3-one
    • Inchi: 1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • InChI Key: UQPYXHJTHPHOMM-NIBOIBLTSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CCC(C=C3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCCC(C)C)[C@]21C)O)=O

Computed Properties

  • Exact Mass: 416.32900
  • Monoisotopic Mass: 416.329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 6

Experimental Properties

  • Density: 1.07
  • Melting Point: 215-218?C
  • Boiling Point: 549.9°Cat760mmHg
  • Flash Point: 300.4°C
  • Refractive Index: 1.542
  • PSA: 57.53000
  • LogP: 5.53850

7a,12a-Dihydroxycholest-4-en-3-one Pricemore >>

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7a,12a-Dihydroxycholest-4-en-3-one Production Method

7a,12a-Dihydroxycholest-4-en-3-one Related Literature

Additional information on 7a,12a-Dihydroxycholest-4-en-3-one

Introduction to 7α,12α-Dihydroxycholest-4-en-3-one (CAS No. 1254-03-1)

7α,12α-Dihydroxycholest-4-en-3-one, also known by its CAS number 1254-03-1, is a steroidal compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology. This compound is a derivative of cholest-4-en-3-one, characterized by the presence of hydroxyl groups at the 7α and 12α positions. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 7α,12α-Dihydroxycholest-4-en-3-one is defined by its steroidal backbone, which consists of four fused rings (A, B, C, and D) with a double bond at position 4. The hydroxyl groups at the 7α and 12α positions confer specific biological activities and reactivity profiles. These hydroxyl groups can participate in various chemical reactions, such as esterification, etherification, and acylation, making the compound versatile for synthetic transformations.

In recent years, research on 7α,12α-Dihydroxycholest-4-en-3-one has expanded to explore its potential applications in drug development and therapeutic interventions. One notable area of interest is its role as an intermediate in the synthesis of bile acid derivatives. Bile acids are crucial for lipid metabolism and have been implicated in various physiological processes, including cholesterol homeostasis and signaling pathways. The ability to synthesize specific bile acid derivatives from 7α,12α-Dihydroxycholest-4-en-3-one opens up new avenues for developing treatments for metabolic disorders and liver diseases.

Additionally, 7α,12α-Dihydroxycholest-4-en-3-one has been studied for its potential anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Research has shown that certain derivatives of this compound can modulate inflammatory responses by interacting with specific receptors or enzymes involved in the inflammatory cascade. This makes 7α,12α-Dihydroxycholest-4-en-3-one a promising candidate for the development of novel anti-inflammatory drugs.

The synthesis of 7α,12α-Dihydroxycholest-4-en-3-one typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include oxidation reactions to introduce the hydroxyl groups at the desired positions and subsequent purification steps to isolate the target compound. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

In addition to its synthetic applications, 7α,12α-Dihydroxycholest-4-en-3-one has been studied for its biological activities using various in vitro and in vivo models. For instance, studies have investigated its effects on cell proliferation, apoptosis, and gene expression in different cell lines. These studies have provided valuable insights into the mechanisms by which this compound exerts its biological effects and have identified potential targets for therapeutic intervention.

The safety profile of 7α,12α-Dihydroxycholest-4-en-3-one is an important consideration for its use in pharmaceutical applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs or biological systems.

In conclusion, 7α,12α-Dihydroxycholest-4-en-3-one (CAS No. 1254-03-1) is a versatile steroidal compound with significant potential in various scientific and medical fields. Its unique chemical structure and biological activities make it a valuable intermediate for the synthesis of bioactive molecules and a promising candidate for drug development. Ongoing research continues to uncover new applications and insights into the properties of this compound, highlighting its importance in modern chemistry and pharmacology.

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